molecular formula C15H21NO3S B2547567 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide CAS No. 2097872-01-8

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide

Cat. No. B2547567
CAS RN: 2097872-01-8
M. Wt: 295.4
InChI Key: WJMYMWXMQGZEBZ-UHFFFAOYSA-N
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Description

The compound "N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry. Sulfonamides are characterized by the presence of the sulfonamide group (-SO2NH2) and are commonly used in the synthesis of pharmaceuticals, particularly as antibacterial agents .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of novel complexes with sulfonamide ligands can be achieved by reacting N-tosyl-ethylenediamine with salicylaldehyde to form a Schiff base, which then coordinates with metal ions . Additionally, N-hydroxy sulfonamides have been used as sulfenylating agents to functionalize aromatic compounds, indicating their versatility in organic synthesis .

Molecular Structure Analysis

The molecular and electronic structures of sulfonamide derivatives can be investigated using various spectroscopic techniques and computational methods. For instance, density functional theory (DFT) calculations have been employed to study the molecular geometry and vibrational frequencies of sulfonamide compounds, providing insights into their structural and spectroscopic properties . These studies often involve comparing experimental data with theoretical predictions to validate the accuracy of the computational models.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their reactive functional groups. For example, N-hydroxy sulfonamides have been used in sulfenylation reactions with high regioselectivity, leading to the formation of structurally diverse thioethers . Additionally, N-alkynylated sulfoximines, which are related to sulfonamides, have been shown to undergo regioselective hydroacyloxylations and hydroaminations without the need for catalysts or additional reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be characterized by a range of techniques, including NMR, FT-IR spectroscopy, X-ray diffraction, and thermal analysis . These properties are influenced by factors such as molecular structure, substituents, and intermolecular interactions. For instance, the presence of hydrogen bonds, C–H···π, and π–π stacking interactions can lead to the formation of supramolecular architectures with varying dimensions . The electronic properties, such as ionization potential, electron affinity, and HOMO-LUMO energy gaps, are also important characteristics that can predict the stability and reactivity of the molecules .

Scientific Research Applications

Chemical Synthesis and Catalysis Sulfonamide compounds are known for their role in the synthesis of heterocyclic compounds, serving as precursors to biologically active sulfur-containing molecules. For example, N-cyclohexyl-N-ethylbenzenesulfonamide has been synthesized and identified as a precursor for such applications, demonstrating the versatility of sulfonamide compounds in organic synthesis (Khan et al., 2009).

Medicinal Chemistry and Drug Development In medicinal chemistry, sulfonamides play a crucial role in the development of therapeutic agents. Their incorporation into molecules can lead to significant biological activities. A study on the synthesis and anticancer evaluation of new heterocycles linked to a sulfonamide moiety revealed their potential as novel human topoisomerase types I and II poisons, highlighting the therapeutic applications of sulfonamide derivatives in cancer treatment (Halawa et al., 2020).

Material Science Sulfonamide compounds have also found applications in materials science, particularly in the synthesis of polyurethanes with specific properties. For instance, metal-incorporated low molecular weight polyurethanes synthesized from aromatic diols, including sulfonamide derivatives, have been explored for their bactericidal properties, indicating the role of these compounds in developing antimicrobial materials (Acharya et al., 2004).

properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-15(10-5-2-6-11-15)13-16-20(18,19)12-9-14-7-3-1-4-8-14/h1,3-5,7-8,10,16-17H,2,6,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMYMWXMQGZEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNS(=O)(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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